Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]-

Catalog No.
S5997939
CAS No.
3138-22-5
M.F
C10H4ClN3O2
M. Wt
233.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanedinitrile, [(2-chloro-5-nitrophenyl)methyle...

CAS Number

3138-22-5

Product Name

Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]-

IUPAC Name

2-[(2-chloro-5-nitrophenyl)methylidene]propanedinitrile

Molecular Formula

C10H4ClN3O2

Molecular Weight

233.61 g/mol

InChI

InChI=1S/C10H4ClN3O2/c11-10-2-1-9(14(15)16)4-8(10)3-7(5-12)6-13/h1-4H

InChI Key

GGIHYGVNLFPXSY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=C(C#N)C#N)Cl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=C(C#N)C#N)Cl

The exact mass of the compound (2-chloro-5-nitrobenzylidene)malononitrile is 232.9992041 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- is a chemical compound characterized by the presence of a propanedinitrile backbone with a substituted aromatic group. The compound features a methylene bridge connecting the propanedinitrile moiety to a 2-chloro-5-nitrophenyl group, which contributes to its unique chemical properties. The presence of both chlorine and nitro substituents on the aromatic ring enhances the compound's reactivity and potential biological activity, making it of interest in various fields including organic synthesis and medicinal chemistry.

Propanedinitrile derivatives often participate in nucleophilic substitution reactions due to the electrophilic nature of the carbon atoms in the nitrile groups. The chlorine atom on the aromatic ring can also undergo substitution reactions under appropriate conditions. Common reactions include:

  • Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by various nucleophiles.
  • Hydrolysis: The nitrile groups can be hydrolyzed to form corresponding carboxylic acids.
  • Condensation Reactions: The compound can react with amines or alcohols to form amides or esters, respectively.

These reactions are crucial for synthesizing more complex molecules from propanedinitrile derivatives.

Propanedinitrile compounds have been investigated for their biological activities, particularly in the context of their potential as pharmaceuticals. The presence of nitro and chloro substituents can enhance biological activity through mechanisms such as:

  • Antimicrobial Activity: Some derivatives exhibit significant antibacterial and antifungal properties.
  • Anticancer Properties: Certain studies suggest that compounds with similar structures may inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially leading to therapeutic applications.

The precise biological effects depend on the specific structure and substituents present in each derivative.

Several synthesis methods for propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- have been reported:

  • Condensation Reactions: A common method involves the reaction of 2-chloro-5-nitrophenyl aldehydes with malononitrile under basic conditions to yield propanedinitrile derivatives.
  • Nitration and Chlorination: Starting from simpler aromatic compounds, nitration followed by chlorination can yield 2-chloro-5-nitrophenyl intermediates which can then be reacted with nitriles.
  • One-Pot Syntheses: Recent advancements have introduced one-pot methods that streamline the synthesis process, improving yield and reducing reaction times.

These methods highlight the versatility of synthetic approaches available for creating this compound.

Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- finds applications across various domains:

  • Pharmaceuticals: Investigated for potential use as antimicrobial or anticancer agents.
  • Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.

The compound's unique structure allows it to serve as a versatile building block in chemical synthesis.

Interaction studies involving propanedinitrile derivatives often focus on their reactivity with biological macromolecules such as proteins and nucleic acids. These studies aim to understand:

  • Binding Affinities: How well the compound interacts with specific targets, which is crucial for drug development.
  • Mechanisms of Action: Understanding how these compounds exert their biological effects at a molecular level.
  • Toxicology Assessments: Evaluating safety profiles for potential therapeutic applications.

Such studies are essential for assessing the viability of these compounds in medicinal chemistry.

Several compounds share structural similarities with propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]-. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Chloro-5-nitrobenzonitrileContains a benzonitrile backboneExhibits strong electron-withdrawing properties
2-Amino-5-nitrophenylacetonitrileFeatures an amino group adjacent to nitroPotentially more reactive due to amino group
3-NitropropionitrileContains a propionitrile structureDifferent nitrile positioning affects reactivity

These compounds highlight variations in substituents that influence chemical behavior and biological activity, underscoring the uniqueness of propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]-. Each compound's unique properties contribute to its specific applications in research and industry.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

232.9992041 g/mol

Monoisotopic Mass

232.9992041 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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